1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane
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Overview
Description
1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane is a complex organic compound characterized by its unique structure, which includes a furan ring, a phenylsulfonyl group, and an oxazole ring fused to an azepane ring
Preparation Methods
The synthesis of 1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride.
Attachment of the furan ring: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling.
Formation of the azepane ring: This step may involve ring-closing reactions or other cyclization techniques.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The phenylsulfonyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The oxazole ring can participate in substitution reactions, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with studies exploring its interactions with biological targets.
Medicine: Research may investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane can be compared with similar compounds such as:
1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine: Similar structure but with a piperidine ring instead of an azepane ring.
1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine: Contains a morpholine ring instead of an azepane ring.
The uniqueness of this compound lies in its specific ring structure and the combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-26(23,15-9-4-3-5-10-15)18-19(21-12-6-1-2-7-13-21)25-17(20-18)16-11-8-14-24-16/h3-5,8-11,14H,1-2,6-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQVDYFINUVEQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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